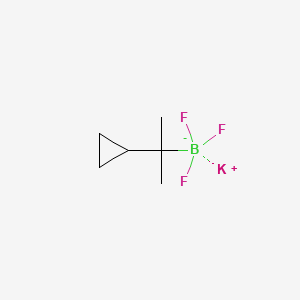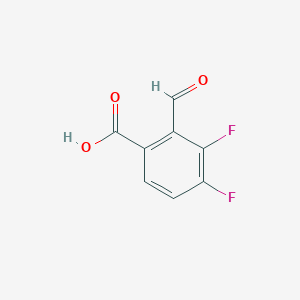
3,4-Difluoro-2-formylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluoro-2-formylbenzoic acid is an organic compound with the molecular formula C8H4F2O3. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one formyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-Difluoro-2-formylbenzoic acid involves the fluorination of 2-formylbenzoic acid. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be catalyzed by a transition metal such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors like 3,4-difluorotoluene. The process includes oxidation to introduce the formyl group followed by further functionalization to achieve the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Difluoro-2-formylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3,4-Difluoro-2-carboxybenzoic acid.
Reduction: 3,4-Difluoro-2-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Difluoro-2-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 3,4-Difluoro-2-formylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more potent and specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.
2,4-Difluoro-3-formylbenzoic acid: Has a different substitution pattern, which can affect its reactivity and applications.
3,5-Difluoro-4-formylbenzoic acid: Similar structure but with different positions of fluorine and formyl groups, leading to distinct chemical properties.
Uniqueness
3,4-Difluoro-2-formylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various complex molecules.
Propriétés
Numéro CAS |
2385273-71-0 |
|---|---|
Formule moléculaire |
C8H4F2O3 |
Poids moléculaire |
186.11 g/mol |
Nom IUPAC |
3,4-difluoro-2-formylbenzoic acid |
InChI |
InChI=1S/C8H4F2O3/c9-6-2-1-4(8(12)13)5(3-11)7(6)10/h1-3H,(H,12,13) |
Clé InChI |
HNGFHDGFCYOCLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)O)C=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



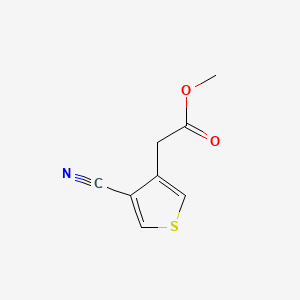
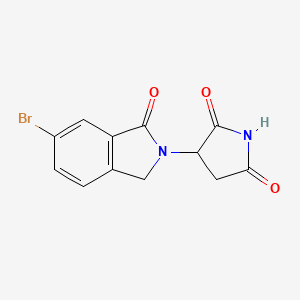
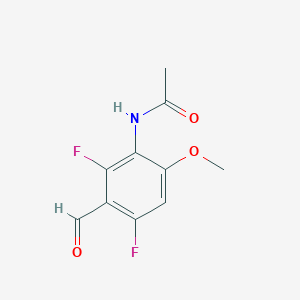
![tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate](/img/structure/B13454079.png)
![{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454089.png)
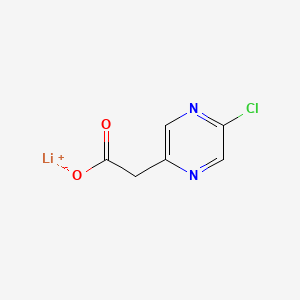
![{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454095.png)
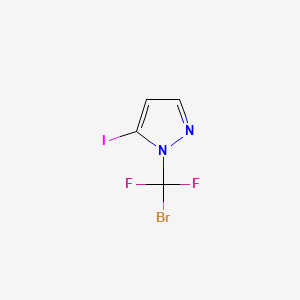
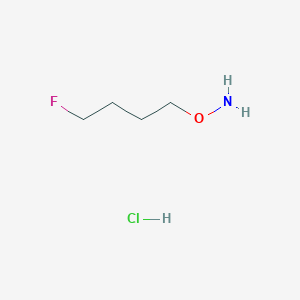

![1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B13454116.png)

